molecular formula C16H24N2O3 B2419790 Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate CAS No. 185460-26-8

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

Cat. No. B2419790
CAS RN: 185460-26-8
M. Wt: 292.379
InChI Key: ZKFRRJHIJQRWNW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 185460-26-8 . It has a molecular weight of 292.38 . The IUPAC name for this compound is tert-butyl 4-(4-methoxyphenyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2O3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate and its derivatives are synthesized and characterized using various spectroscopic methods like FT-IR, NMR, LCMS, and X-ray diffraction analysis. These studies provide insights into the molecular structure, confirming the linear or L-shaped configurations of the molecules, and help understand the crystal packing and intermolecular interactions (Kulkarni et al., 2016).

Biological Evaluation

  • Some derivatives have been evaluated for their biological activities, showing moderate antibacterial and antifungal properties against several microorganisms. This suggests potential applications in developing antimicrobial agents (Kulkarni et al., 2016).

Crystal Structure and Conformational Analysis

  • Detailed crystal structure studies, including Hirshfeld surface analysis and DFT calculations, have been conducted on this compound derivatives. These studies highlight the nature of intermolecular contacts and contribute to the understanding of molecular conformations and stability (Kumara et al., 2017).

Anticorrosive Behaviour

  • Investigations into the anticorrosive properties of novel this compound derivatives have shown effectiveness in protecting carbon steel in corrosive environments. This implies potential applications in corrosion inhibition in industrial settings (Praveen et al., 2021).

Potential in PET Imaging

  • Carbon-11 labeled derivatives of this compound have been explored as potential PET radioligands for imaging dopamine D3 receptors, indicating its applications in neuroimaging and the study of neurological disorders (Gao et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not mentioned, compounds containing piperazine rings are considered important in the field of drug discovery due to their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

properties

IUPAC Name

tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFRRJHIJQRWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of t-butyl piperazine-1-carboxylate (2 g, 10.75 mmol, 2.00 equiv), 1-bromo-4-methoxybenzene (1 g, 5.38 mmol, 1.00 equiv), X-phos (257.2 mg, 0.54 mmol, 0.10 equiv), Pd2(dba)3 (248.4 mg, 0.27 mmol, 0.05 equiv), and NaOt-Bu (1.62 g, 16.88 mmol, 3.00 equiv) in toluene (15 mL) was placed in a 100-mL round bottom flask, stirred overnight at 100° C. in an oil bath, then concentrated under vacuum. Purification via silica gel column (PE/EA (50:1)) yielded 1.412 g (81%) of t-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
257.2 mg
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
248.4 mg
Type
catalyst
Reaction Step One

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